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Compound of Interest

Compound Name:
Benzyl 4-hydroxy-4-

methylpiperidine-1-carboxylate

Cat. No.: B067985 Get Quote

An In-depth Profile for Drug Discovery and Development Professionals

Abstract: This document provides a comprehensive technical overview of Benzyl 4-hydroxy-4-
methylpiperidine-1-carboxylate, CAS number 169750-57-6. It details the chemical and

physical properties, provides representative experimental protocols for its synthesis and

derivatization, and explores its primary application as a versatile building block in the field of

targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras

(PROTACs). This guide is intended for researchers, medicinal chemists, and drug development

scientists utilizing advanced synthetic intermediates.

Introduction
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a heterocyclic organic compound

featuring a piperidine core functionalized with a tertiary alcohol and protected by a

benzyloxycarbonyl (Cbz) group. The structural rigidity of the piperidine scaffold, combined with

the stereospecificity offered by the 4-hydroxy-4-methyl substitution, makes this molecule a

valuable intermediate in medicinal chemistry. Its significance has grown with the emergence of

targeted protein degradation, where it serves as a key component in the construction of linker

elements for bifunctional molecules like PROTACs. The Cbz protecting group allows for stable

handling and purification while being readily removable under standard hydrogenolysis

conditions, enabling subsequent synthetic modifications.
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Chemical and Physical Properties
The properties of this compound are primarily available through computational models, with

limited experimentally determined data in public literature. All quantitative data is summarized

in the tables below.

Identifiers and Descriptors
Property Value Source

CAS Number 169750-57-6 [1]

Molecular Formula C14H19NO3 [1]

IUPAC Name
benzyl 4-hydroxy-4-

methylpiperidine-1-carboxylate
[1]

Synonyms

1-Cbz-4-hydroxy-4-

methylpiperidine, 4-Hydroxy-4-

methylpiperidine-1-carboxylic

acid benzyl ester

[1]

SMILES
CC1(CCN(CC1)C(=O)OCC2=

CC=CC=C2)O
[1]

InChIKey
JTYZJURNGHJWKI-

UHFFFAOYSA-N
[1]

Physicochemical Properties (Computed)
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Property Value Source

Molecular Weight 249.30 g/mol [1]

Monoisotopic Mass 249.13649347 Da [1]

XLogP3 1.7 [1]

Topological Polar Surface Area 49.8 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 3 [1]

Synthesis and Experimental Protocols
Detailed, peer-reviewed synthetic procedures for this specific molecule are not abundant.

However, its synthesis follows standard organometallic addition principles, and its deprotection

is a routine procedure.

Synthetic Pathway
The most logical synthetic route involves the nucleophilic addition of a methyl group to a ketone

precursor, Benzyl 4-oxopiperidine-1-carboxylate. This is typically achieved using a Grignard

reagent (methylmagnesium bromide) or an organolithium reagent (methyllithium).

Benzyl 4-oxopiperidine-1-carboxylate 1. CH3MgBr or CH3Li in THF/Et2O
2. Aqueous Workup (e.g., NH4Cl)

Benzyl 4-hydroxy-4-methyl-
piperidine-1-carboxylate

Grignard Addition

Click to download full resolution via product page

Figure 1: Proposed synthetic pathway for the target compound.

Example Experimental Protocol (Synthesis)
The following is a representative protocol based on standard laboratory procedures for

Grignard reactions.
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Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet is charged with Benzyl 4-oxopiperidine-1-carboxylate

(1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

Reaction: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq,

3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes,

maintaining the internal temperature below 5 °C.

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to

warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis

indicates complete consumption of the starting material.

Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated

aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

Extraction: The resulting mixture is transferred to a separatory funnel and extracted three

times with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate (Na2SO4), and filtered.

Purification: The solvent is removed under reduced pressure. The crude residue is purified

by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to

yield the pure product.

Example Experimental Protocol (Cbz Deprotection)
To utilize this building block, the Cbz group is typically removed to free the piperidine nitrogen

for subsequent coupling reactions. A standard procedure for this is catalytic hydrogenation.[2]

Preparation: Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) is dissolved in a

suitable solvent such as methanol or ethanol in a hydrogenation flask.

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is

added to the solution.[2]

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H2) three times.

The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1 atm

via a balloon, or at higher pressures, e.g., 50 psi, in a Parr shaker) at room temperature.[2]
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Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is

carefully filtered through a pad of Celite to remove the palladium catalyst.[2]

Isolation: The filtrate is concentrated under reduced pressure to yield 4-methylpiperidin-4-ol,

which is often used in the next synthetic step without further purification.[2]

Applications in Drug Discovery
Role as a PROTAC Building Block
Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy.

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an

E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein

by the proteasome.

Ternary Complex Formation

Target Protein

PROTAC
(containing piperidine linker) Proteasome

 Recognition & Degradation

E3 Ligase
(e.g., CRBN)

Ubiquitin

 Poly-ubiquitination

Degraded Peptides
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Figure 2: The general mechanism of action for a PROTAC molecule.

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is an ideal building block for the "linker"

component of a PROTAC. After deprotection, the secondary amine of the piperidine ring can be

functionalized to connect to either the E3 ligase ligand or the target protein ligand. The 4-

hydroxy group provides an additional attachment point for creating more complex or rigid linker

architectures.

Structural Significance and Logic
The utility of this compound stems from its defined and protected structure, allowing for

controlled, stepwise synthesis of complex molecules.

Protected Intermediate

Benzyl 4-hydroxy-4-methyl-
piperidine-1-carboxylate

 Deprotection |  H₂ / Pd-C
Reactive Core

4-Methylpiperidin-4-ol

Further Functionalization

Amide coupling, Alkylation, etc.

Click to download full resolution via product page

Figure 3: Logical workflow illustrating the compound's role as a synthetic intermediate.

Spectral Data
While full, readily available spectra are limited, analytical data for this compound has been

generated and is cataloged in spectral databases.

¹³C NMR: A ¹³C NMR spectrum is available in the SpectraBase database, provided by the

University of Vienna.[1]

Mass Spectrometry (GC-MS): A GC-MS spectrum is also available in SpectraBase.[1]

Researchers requiring detailed spectral data for characterization should consult these

databases or perform their own analysis upon acquiring the compound.

Safety and Handling
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A specific, comprehensive safety data sheet (SDS) for CAS 169750-57-6 is not widely

published. However, based on structurally similar compounds like Benzyl 4-hydroxy-1-

piperidinecarboxylate, the following hazards may be anticipated:

Causes skin irritation (H315).

Causes serious eye irritation (H319).

May cause respiratory irritation (H335).

Recommended Precautions:

Handle in a well-ventilated area or fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Users must consult the specific SDS provided by their chemical supplier before use.

Conclusion
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a high-value synthetic intermediate

with significant applications in modern drug discovery. Its well-defined structure, featuring a

protected amine and a functionalizable hydroxyl group on a rigid piperidine scaffold, makes it

an excellent building block for synthesizing complex molecules, most notably linkers for

PROTACs. The straightforward and well-understood chemistry for its synthesis and

deprotection further enhances its utility for researchers in medicinal chemistry and chemical

biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b067985?utm_src=pdf-body
https://www.benchchem.com/product/b067985?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | C14H19NO3 | CID 10514757 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. 4-METHYLPIPERIDIN-4-OL | 3970-68-1 [chemicalbook.com]

To cite this document: BenchChem. [Technical Guide: Benzyl 4-hydroxy-4-methylpiperidine-
1-carboxylate (CAS: 169750-57-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067985#benzyl-4-hydroxy-4-methylpiperidine-1-
carboxylate-cas-number-169750-57-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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